N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-21-12-17-6-10(7-18-12)19-11(20)8-3-2-4-9(5-8)13(14,15)16/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBSLJRHLNUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group can be introduced via a nucleophilic substitution reaction, where 2-methoxypyrimidine is reacted with the benzamide intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxypyrimidinyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide has a broad range of applications in scientific research:
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent. Studies have shown that derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani, with some derivatives showing EC50 values comparable to established antifungal agents like hymexazol .
Biological Studies
This compound has demonstrated potential in enzyme inhibition and receptor modulation. For instance, it has been shown to inhibit specific kinase pathways involved in hyperproliferative diseases, making it a candidate for cancer therapy.
Material Science
The compound is utilized in the development of new materials with specific properties, such as fluorescence and charge transfer capabilities. Its unique structure allows for modifications that can tailor its properties for specific applications.
Similar Compounds
| Compound | Structure | Applications |
|---|---|---|
| N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide | Similar structure, different isomerism | Antimicrobial studies |
| (2-Methoxypyrimidin-5-yl)methanamine | Features methoxypyrimidinyl group | Various chemical contexts |
This compound stands out due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Case Studies and Findings
Recent studies highlight the compound's biological activities:
- Antimicrobial Efficacy :
-
Cell Viability Studies :
- In vitro studies involving pancreatic β-cells showed that treatment with this compound significantly enhanced cell viability under stress conditions, suggesting its potential as a protective agent against cellular stressors.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide lies in its pyrimidine and trifluoromethyl motifs. Key comparisons with analogous compounds include:
Key Observations :
- The pyrimidine ring in the main compound contrasts with the pyrazole (8a–8k) and pyridine () cores in analogs.
- The trifluoromethyl group is a common feature, enhancing lipophilicity and metabolic resistance.
- Functional group diversity: The main compound lacks the hydrazine (8a–8k) or thiourea () moieties, which may influence reactivity and biological interactions.
Physicochemical Properties
Comparative physicochemical data are summarized below:
*Calculated based on molecular formula $ C{13}H{10}F3N3O_2 $.
Analysis :
- The main compound has a lower molecular weight than the pyrazole-hydrazinyl analogs (8a–8k) due to the absence of extended side chains.
- The compound’s higher molar mass (359.75 g/mol) stems from the chloro and sulfur atoms in its thiourea linkage .
Spectroscopic and Analytical Data
- IR Spectroscopy : For analogs like 8a–8k, strong absorption bands at 1650–1680 cm$ ^{-1} $ (C=O stretching) and 3200–3300 cm$ ^{-1} $ (N–H stretching) confirm amide and hydrazine functionalities . The main compound would exhibit similar C=O and N–H signals but lacks hydrazine-related peaks.
- NMR : In 8a–8k, $ ^1H $-NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm . The main compound’s pyrimidine protons are expected downfield (δ 8.0–9.0 ppm) due to electron-withdrawing effects.
- Mass Spectrometry : Analogs show molecular ion peaks ([M+H]$ ^+ $) consistent with their molecular weights (e.g., m/z 450 for 8k) . The main compound’s theoretical [M+H]$ ^+ $ would align with ~298 m/z.
Biological Activity
N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine moiety : Contributes to the compound's ability to interact with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and may influence biological activity.
- Benzamide core : Serves as a scaffold for various modifications.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzamide Core :
- Reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
- Introduction of the Methoxypyrimidinyl Group :
- A nucleophilic substitution reaction where 2-methoxypyrimidine is reacted with the benzamide intermediate in the presence of a suitable base.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity:
- Antifungal Activity : The compound has shown moderate to good antifungal effects against various pathogens, including Botrytis cinerea and Rhizoctonia solani. For example, certain derivatives exhibited EC50 values comparable to established antifungal agents like hymexazol .
- Antibacterial Activity : Preliminary bioassays suggest lower antibacterial activities against Xanthomonas oryzae compared to standard treatments .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Molecular docking studies have indicated potential binding sites and interactions, particularly involving hydrogen bonds with key amino acid residues in target proteins .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | EC50 Values (μg/mL) | Comparison Agent |
|---|---|---|---|
| Antifungal | Botrytis cinerea | 6.72 | Hymexazol (6.11) |
| Antibacterial | Xanthomonas oryzae | Higher than standard | Thiodiazole copper |
Case Study: Antifungal Efficacy
A recent study highlighted the efficacy of related compounds containing a pyrimidine moiety, demonstrating their potential as antifungal agents. The study utilized various bioassay techniques to evaluate the effectiveness against multiple fungal strains, revealing that certain derivatives had comparable efficacy to existing antifungal treatments .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug development:
- Enzyme Inhibition Studies : Its unique structure makes it suitable for studying enzyme interactions and protein-ligand binding dynamics.
- Pharmaceutical Development : The compound's properties may be leveraged in developing new therapeutics targeting specific diseases.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide, and what reaction conditions maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine ring. Key steps include:
- Coupling Reactions : Amide bond formation between 3-(trifluoromethyl)benzoyl chloride and 2-methoxypyrimidin-5-amine under anhydrous conditions with a base like triethylamine (yields ~85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and TLC monitoring ensure purity .
- Critical Parameters : Moisture-sensitive intermediates require inert atmospheres (e.g., N₂), and stoichiometric control prevents byproducts like unreacted benzoyl chloride .
Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the methoxy group on pyrimidine (e.g., singlet at δ 3.97 ppm for methoxy protons) and trifluoromethyl resonance (δ 125–130 ppm in ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 437.90) .
- X-ray Crystallography : Resolves crystal packing effects, as seen in analogous compounds with pyridine/pyrimidine cores .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s selectivity for kinase inhibition in RAS-mutant cancer models?
Methodological Answer:
- Cellular Assays : Use KRAS-mutant cell lines (e.g., HCT116) to measure pMEK suppression via Western blotting, comparing IC₅₀ values to wild-type cells .
- Kinase Profiling : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to assess off-target effects on >300 kinases, focusing on RAF isoforms (B/C-RAF) .
- Structural Insights : Analyze co-crystallization data with CRAF kinase to identify binding motifs (e.g., hydrogen bonding with hinge regions) .
Q. How should researchers address contradictions in reported biological activities of structural analogs (e.g., anticancer vs. antibacterial)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with halogen or alkyl groups) and test in parallel assays .
- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in cancer vs. bacterial models to identify divergent pathways (e.g., apoptosis vs. PPTase inhibition) .
- Solubility Optimization : Adjust logP via substituent modifications (e.g., tetrahydropyranyl groups) to enhance membrane permeability in eukaryotic vs. prokaryotic systems .
Q. What experimental strategies validate the compound’s interaction with bacterial PPTase enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : Use purified AcpS/PptT enzymes in spectrophotometric assays (e.g., malachite green for phosphate release) to determine IC₅₀ .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with PPTase domains .
- Genetic Knockdown : Compare bacterial growth (e.g., M. tuberculosis) in wild-type vs. PPTase-deficient strains to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
